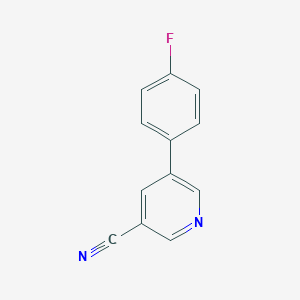

5-(4-Fluorophenyl)pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

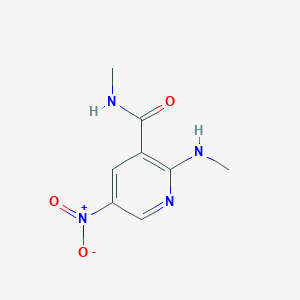

5-(4-Fluorophenyl)pyridine-3-carbonitrile (5-FPPC) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various areas of scientific research. 5-FPPC is an aromatic compound containing a nitrogen atom and a carbonitrile group. It is a colorless solid with a melting point of 77–78 °C. This compound has been used in synthesis of various organic compounds, as well as in the development of new materials. In addition, 5-FPPC has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Photophysical Property Studies

This compound has been studied for its photophysical properties, such as in the context of excited state lactim to lactam type tautomerization reactions . These studies are important for understanding the behavior of molecules under light and have implications in fields like photochemistry and photobiology .

Therapeutic Activity Research

Nicotinonitriles and their derivatives, including 5-(4-Fluorophenyl)nicotinonitrile, have been reported to possess a wide range of therapeutic activities. Research in this area explores their potential use in developing new medications .

Tautomerism Studies

The compound has been used to study lactim-lactam tautomerism , which is favored over enol-keto tautomerism. This research has significant implications in organic chemistry and drug design due to the importance of tautomeric forms in biological systems .

Potassium-Competitive Acid Blocker Development

In pharmaceutical chemistry, derivatives of this compound have been synthesized in pursuit of developing novel and potent potassium-competitive acid blockers (P-CABs), which are used to treat conditions like acid reflux .

Ligand Binding Studies

The compound has been utilized in ligand binding studies, such as validating docking protocols through redocking with native ligands like tamoxifen. This is crucial for drug discovery and understanding molecular interactions .

Synthesis Material

It serves as a synthesis material for creating other chemical compounds, such as 5-(4-Fluorophenyl)pyridine-3-carboxylic acid , which has its own set of applications and is used in various chemical syntheses .

Three-Component Chemical Reactions

The compound is involved in three-component chemical reactions, such as the Dimroth reaction, which is used to synthesize novel nicotinonitrile derivatives with potential applications across various fields .

ESIPT Reaction Applications

It plays a role in excited-state intramolecular proton transfer (ESIPT) reactions, which have a wide scope of important applications across an extensive arena of research due to their unique photophysical properties .

Springer - Excited State Lactim to Lactam Type Tautomerization Reaction Academia - A Review on The Chemistry of Nicotinonitriles and Their applications Academia - Lactim–lactam tautomerism is favoured over enol–keto ACS Publications - Discovery of a Novel Pyrrole Derivative MDPI - 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [Sigma-Aldrich - 5-(4-Fluorophenyl)pyridine-3-carboxylic acid](https://www.sigmaaldr

作用機序

Target of Action

It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have a wide range of therapeutic activities . These drugs bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that nicotinonitrile derivatives can interact with their targets and cause changes that result in various biological activities

Biochemical Pathways

It’s known that nicotinonitrile derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways can lead to diverse biological and clinical applications .

Pharmacokinetics

It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, suggesting that they may be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .

Result of Action

It’s known that nicotinonitrile derivatives can have diverse biological activities and therapeutic possibilities

Action Environment

It’s known that the environment can influence the action of drugs, including their absorption, distribution, metabolism, and excretion .

特性

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHFEKRFDPUAMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622900 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)nicotinonitrile | |

CAS RN |

154237-18-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)